8-methoxy-4H-chromen-4-one
Description
Properties
IUPAC Name |
8-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJQPDYLWJQNII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357220 | |
| Record name | 8-methoxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59157-76-5 | |
| Record name | 8-methoxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of (E)-2-((4-oxo-4H-chromen-3-yl)methylene)hydrazine carbothioamide using phosphorus oxychloride as a cyclizing agent . This reaction yields 3-(5-amino-1,3,4-thiadiazol-2-yl)-4H-chromen-4-one, which can be further modified to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the chromone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromones, dihydrochromones, and quinones, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry
8-Methoxy-4H-chromen-4-one serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in coordination chemistry.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Sodium borohydride | Dihydro derivatives |
| Substitution | Halogens | Substituted chromones |
Biological Activities
This compound exhibits significant biological activities:
- Anti-inflammatory Effects : In vitro studies indicate that it inhibits pro-inflammatory cytokines like TNF-α, suggesting potential use in treating neurodegenerative diseases.
- Neuroprotective Properties : It promotes neural stem cell differentiation by modulating the Notch signaling pathway, relevant for conditions like Alzheimer's disease.
- Cytotoxic Activity Against Cancer Cells : Demonstrated cytotoxic effects against various cancer cell lines (e.g., A549 lung cancer cells) with an IC50 value of 0.094 mM. This indicates its potential as an anticancer agent.
Medical Applications
Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as:
- Cancer : Its ability to induce apoptosis in cancer cells supports its investigation as a chemotherapeutic agent.
- Inflammatory Disorders : The compound's anti-inflammatory properties make it a candidate for developing treatments for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Activity : A study reported that derivatives of this compound exhibited potent antimicrobial effects against multiple pathogens, reinforcing its potential in pharmaceutical development .
- Cytotoxicity Studies : Research involving different derivatives demonstrated enhanced cytotoxicity against human cancer cell lines, indicating that modifications to the chromone structure can significantly alter biological efficacy .
- Neuroprotective Mechanisms : Investigations into the neuroprotective effects showed that the compound could mitigate neuroinflammation, providing a basis for further research into its role in neurodegenerative disease therapies .
Comparison with Related Compounds
The unique substitution pattern of this compound distinguishes it from similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4H-chromen-4-one | No substituents | Baseline for comparison |
| 6-methoxy-4H-chromen-4-one | Methoxy group at the 6th position | Different reactivity profile |
| 7-methoxy-4H-chromen-4-one | Methoxy group at the 7th position | Distinct biological activities |
Mechanism of Action
The mechanism of action of 8-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Methoxy Group Variations
- 8-Methoxy vs. 6-Methoxy: 7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one () demonstrates anti-angiogenic activity (EC₅₀ = 47.37 μM) comparable to 2-methoxyestradiol. 6-Methoxy-4H-chromen-4-one (AldrichCPR PH000375) lacks hydroxyl groups, resulting in lower polarity (logP ~2.59) compared to Tectorigenin .
Hydroxyl and Acyl Modifications
- 5-(Isobutyryl)-2-(2-oxopropyl)-8-methoxy-4H-chromen-4-one (, Compound 3): Acyl groups at positions 2 and 5 increase lipophilicity, as evidenced by UV λmax shifts (284 nm vs. 281 nm in hydroxylated analogs) . 2-(3-Hydroxypropanoyl)-5-(isobutyryl)-8-methoxy-4H-chromen-4-one (, Compound 1) shows distinct IR bands at 1739 cm⁻¹ (ester C=O) and 1692 cm⁻¹ (ketone C=O), indicating electronic interactions absent in non-acylated derivatives .
Physicochemical Properties and Analytical Data
Spectroscopic Profiles
- UV-Vis Spectroscopy: 8-Methoxy-4H-chromen-4-one derivatives typically exhibit λmax between 280–360 nm due to π→π* transitions in the conjugated chromenone system. For example, Compound 1 () shows λmax at 358 nm, while its 8-hydroxy analog (Compound 2) shifts to 356 nm, indicating methoxy’s electron-donating stabilization .
- IR Spectroscopy :
- Carbonyl stretches (C=O) appear near 1655–1692 cm⁻¹, with hydroxyl groups (O-H) at 3392–3412 cm⁻¹. Acylated derivatives (e.g., , Compound 1) show additional ester C=O bands at 1739 cm⁻¹ .
Biological Activity
8-Methoxy-4H-chromen-4-one, also known as a chromone derivative, has garnered attention in recent years for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound has the chemical formula C10H10O3 and an exact mass of 178.18 g/mol. The chromone structure consists of a benzopyran ring system that contributes to its biological activity through various interactions with biological targets.
Biological Activities
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) in activated microglial cells. This effect is crucial for its potential use in treating neurodegenerative diseases, where inflammation plays a key role in pathogenesis .
2. Neuroprotective Properties
The compound has been shown to promote the differentiation of neural stem cells (NSCs) into functional neurons and glial cells by modulating the Notch signaling pathway. This mechanism is particularly relevant for neurodegenerative disorders like Alzheimer's disease and Parkinson's disease, where enhancing neurogenesis could provide therapeutic benefits .
3. Cytotoxic Activity Against Cancer Cells
This compound has demonstrated cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. In a study, it exhibited an IC50 value of 0.094 mM, indicating potent antitumor activity . The compound's ability to induce apoptosis in cancer cells further supports its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Alzheimer's Disease
In a controlled study, this compound was administered to a mouse model of Alzheimer's disease. The results showed a significant reduction in neuroinflammation markers and improved cognitive function compared to untreated controls. The compound's ability to enhance neurogenesis was attributed to its modulation of the Notch signaling pathway, suggesting its potential as a therapeutic agent for Alzheimer's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cytokine Production : By reducing TNF-α levels, the compound mitigates inflammatory responses associated with neurodegeneration.
- Modulation of Cell Signaling Pathways : Its influence on the Notch signaling pathway facilitates neuronal differentiation and survival.
- Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in tumor cells, leading to reduced proliferation and increased cell death.
Q & A
Q. What experimental methods are recommended for determining the crystal structure of 8-methoxy-4H-chromen-4-one?
Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion .
- Structure Solution : Employ direct methods via SHELXT for phase determination .
- Refinement : Iteratively refine parameters (atomic positions, thermal displacement) using SHELXL , adjusting weighting schemes to minimize and residuals .
- Validation : Verify geometry with PLATON and check for missed symmetry .
Q. What synthetic routes are commonly used to prepare this compound?
Answer: A typical synthesis involves:
Starting Material : 7-Methoxycoumarin or substituted chromanone derivatives.
Functionalization :
- Mannich Reaction : Introduce aminoalkyl groups using formaldehyde and secondary amines under acidic conditions (e.g., HCl/EtOH) .
- Oxidation : Convert chromanols to chromones using Jones reagent (CrO₃/H₂SO₄) .
Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/EtOAc) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer: Contradictions often arise from variability in assay conditions or target specificity. Mitigation strategies include:
- Target Validation : Use CRISPR-Cas9 knockout models to confirm protein targets (e.g., pteridine reductase-1) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HepG2, MCF-7) to assess selectivity .
- Pathway Analysis : Employ RNA-seq or phosphoproteomics to identify off-target effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?
Answer: SAR studies should focus on:
- Substituent Effects : Compare analogs with modifications at positions 3, 7, and 8 (Table 1).
- Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinases like CDK2 .
- In Vivo Testing : Prioritize compounds with log values 1.5–2.5 for optimal bioavailability .
Table 1. Substituent Effects on Antiproliferative Activity (IC₅₀, μM)
| Position | Substituent | IC₅₀ (MCF-7) | Notes |
|---|---|---|---|
| C3 | -OCH₃ | 12.3 | Moderate activity |
| C7 | -OH | 8.7 | Enhanced solubility |
| C8 | -CF₃ | 5.2 | High potency, lipophilic |
Q. What advanced spectroscopic techniques characterize electronic transitions in this compound?
Answer:
- UV-Vis Spectroscopy : Analyze transitions (200–400 nm) in methanol; molar absorptivity correlates with conjugation .
- Fluorescence Quenching : Use Stern-Volmer plots to study interactions with serum albumin .
- TD-DFT Calculations : Simulate excited-state behavior with Gaussian 16 to assign experimental peaks .
Methodological Considerations
Q. How should researchers design stability studies for this compound under physiological conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
